Synthetic Reactivity Advantage: Ortho-Iodobenzoate Enables Hypervalent Iodine Chemistry Not Observed with Chlorobenzoate Analogs
The ortho-iodobenzoate moiety serves as a direct precursor to hypervalent iodine reagents (IBX-esters) via hypochlorite oxidation, a transformation that fails for 7-hydroxy-2-naphthyl 2-chlorobenzoate and other halogen analogs [1]. The iodine substituent's polarizability and ability to expand its valence shell underpins this unique reactivity, enabling applications in selective oxidation and late-stage functionalization that are quantitatively inaccessible to the chloro analog [1].
| Evidence Dimension | Conversion yield to IBX-ester oxidizing reagent |
|---|---|
| Target Compound Data | IBX-ester formation demonstrated for 2-iodobenzoate esters; isolated as chemically stable, microcrystalline products |
| Comparator Or Baseline | 7-Hydroxy-2-naphthyl 2-chlorobenzoate: no IBX-ester formation; chlorine lacks hypervalent iodine chemistry |
| Quantified Difference | Qualitative functional difference: iodine essential for hypervalent state; chlorine cannot undergo analogous oxidation |
| Conditions | Hypochlorite oxidation of corresponding 2-iodobenzoate esters [1] |
Why This Matters
For synthetic chemistry applications requiring an oxidizing handle or access to IBX-like reactivity, the iodo analog is non-substitutable.
- [1] Zhdankin VV, et al. Esters of 2-iodoxybenzoic acid: hypervalent iodine oxidizing reagents with a pseudobenziodoxole structure. J Org Chem. 2005;70(2):604-610. View Source
